Carbamylmethyltrimethylammonium chloride

描述

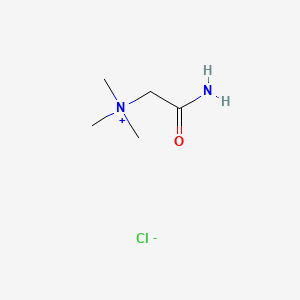

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

(2-amino-2-oxoethyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-7(2,3)4-5(6)8;/h4H2,1-3H3,(H-,6,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYUSQRHBBSWFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(=O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16676-65-6 | |

| Record name | Ammonium, (carbamoylmethyl)trimethyl-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016676656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for Carbamylmethyltrimethylammonium Chloride

Precursor Synthesis and Functionalization Strategies

The successful synthesis of Carbamylmethyltrimethylammonium chloride hinges on the effective preparation of its constituent precursors. This involves the synthesis of a carbamyl-functionalized molecule and a suitable trimethylamine (B31210) derivative, which are then reacted to form the final quaternary ammonium (B1175870) salt.

Synthesis of Carbamyl-Functionalized Precursors

The most common and direct precursor for introducing the carbamylmethyl group is 2-chloroacetamide (B119443). This compound provides the necessary reactive site for the subsequent quaternization reaction. The synthesis of 2-chloroacetamide can be achieved through several established methods.

One prevalent industrial method involves the ammonolysis of esters of chloroacetic acid, such as ethyl chloroacetate (B1199739), with aqueous ammonia (B1221849). orgsyn.orgsciencemadness.org This reaction is typically carried out at low temperatures (0–5 °C) to favor the formation of the amide and minimize the competing substitution of the chlorine atom, which would lead to the formation of glycine (B1666218) and its derivatives. sciencemadness.org The reaction can be summarized as follows:

ClCH₂CO₂CH₂CH₃ + NH₃ → ClCH₂C(O)NH₂ + CH₃CH₂OH

Another method for preparing 2-chloroacetamide is through the reaction of chloroacetyl chloride with ammonia. orgsyn.org This method is also effective but requires careful control of the reaction conditions due to the high reactivity of the acid chloride.

The synthesis of N-aryl-2-chloroacetamides, a related class of compounds, is achieved by the chloroacetylation of the corresponding aryl amine with chloroacetyl chloride in the presence of a base like triethylamine (B128534) or in a solvent such as acetic acid. researchgate.nettandfonline.com This highlights the general utility of chloroacetylating agents in forming the chloroacetamide moiety.

For laboratory-scale preparations, a common procedure involves the reaction of ethyl chloroacetate with a chilled aqueous solution of ammonia. The mixture is vigorously stirred while maintaining a low temperature, and the resulting chloroacetamide precipitates out of the solution and can be collected by filtration. orgsyn.org

Table 1: Comparison of Synthetic Methods for 2-Chloroacetamide

| Method | Reactants | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Ammonolysis of Chloroacetate Esters | Ethyl chloroacetate, Aqueous Ammonia | Low temperature (0-5 °C), vigorous stirring | Good for large-scale production, readily available starting materials. | Potential for side reactions (glycine formation) if temperature is not controlled. | orgsyn.orgsciencemadness.org |

| Reaction with Chloroacetyl Chloride | Chloroacetyl chloride, Ammonia | Controlled addition of ammonia | High reactivity, potentially faster reaction. | Requires careful handling of highly reactive chloroacetyl chloride. | orgsyn.org |

Synthesis of Trimethylamine Derivatives for Quaternization

For the synthesis of this compound, the key quaternizing agent is trimethylamine itself. Trimethylamine is a commercially available tertiary amine. Industrially, it is produced by the reaction of ammonia and methanol (B129727) over a catalyst. For laboratory purposes, it is typically supplied as a compressed gas or as a solution in a suitable solvent like ethanol (B145695) or water. No further synthesis or functionalization of trimethylamine is generally required for this specific reaction.

Quaternization Reactions in the Formation of this compound

The core step in the synthesis of this compound is the quaternization of trimethylamine. This reaction, a class of nucleophilic substitution known as the Menshutkin reaction, involves the alkylation of the tertiary amine with the carbamyl-functionalized precursor.

Alkylation Approaches for Establishing the Quaternary Ammonium Center

The primary alkylation approach for synthesizing this compound is the direct reaction of 2-chloroacetamide with trimethylamine. In this SN2 reaction, the nitrogen atom of trimethylamine acts as a nucleophile, attacking the carbon atom bearing the chlorine atom in 2-chloroacetamide. The chlorine atom is displaced as a chloride ion, which then becomes the counter-ion to the newly formed quaternary ammonium cation.

The general reaction is as follows:

ClCH₂CONH₂ + (CH₃)₃N → [ (CH₃)₃NCH₂CONH₂ ]⁺Cl⁻

This reaction is a classic example of quaternization and is widely used for the synthesis of various quaternary ammonium salts. The reactivity of the alkyl halide is a crucial factor, with the reactivity order being I > Br > Cl. While 2-chloroacetamide is a common precursor, 2-bromoacetamide (B1266107) or 2-iodoacetamide could also be used and would be expected to be more reactive, though they are generally more expensive. nih.gov

Reaction Condition Optimization for Yield and Selectivity Control

The yield and selectivity of the quaternization reaction are highly dependent on the reaction conditions, including solvent, temperature, reaction time, and the molar ratio of reactants.

Solvent Effects: The choice of solvent can significantly influence the rate of quaternization. Polar aprotic solvents such as acetonitrile (B52724), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they can solvate the transition state, which is more polar than the reactants, thereby accelerating the reaction. researchgate.net Protic solvents like alcohols can also be used, but they may participate in side reactions or slow down the reaction rate compared to polar aprotic solvents. The solvent can also affect the solubility of the reactants and the final product, which can be a factor in product isolation.

Temperature and Reaction Time: The rate of quaternization increases with temperature. However, higher temperatures can also lead to decomposition of the product or an increase in side reactions. Therefore, an optimal temperature must be determined to achieve a reasonable reaction rate without significant product degradation. Reaction times can range from a few hours to several days, depending on the reactivity of the alkylating agent and the temperature. dtic.mil For the reaction of 2-chloroacetamide with trimethylamine, heating is typically required to achieve a good yield in a reasonable timeframe.

Molar Ratio of Reactants: An excess of the alkylating agent or the amine can be used to drive the reaction to completion. In the case of a gaseous amine like trimethylamine, it is often bubbled through a solution of the alkylating agent, or a solution of trimethylamine is used in excess.

Table 2: Illustrative Reaction Conditions for Quaternization of Tertiary Amines

| Alkylating Agent | Amine | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5'-O-tosyluridine | Trimethylamine | Not Specified | Not Specified | Not Specified | Good | researchgate.net |

| n-Dodecyl chloride | Trimethylamine | Acetonitrile | 95 ± 5 | Not Specified | 90 | google.com |

| Methyl 2,3-O-isopropylidene-5-O-mesyl-β-D-ribofuranoside | Trimethylamine | Ethanol | Not Specified | Not Specified | 72 | mdpi.com |

Advanced Synthetic Techniques Applicable to this compound Synthesis

To enhance reaction efficiency, reduce reaction times, and improve yields, advanced synthetic techniques such as microwave-assisted synthesis and continuous flow chemistry can be applied to the preparation of this compound.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis for accelerating reaction rates. nih.gov In the context of quaternization reactions, microwave heating can significantly reduce reaction times from hours or days to minutes. mdpi.com This is attributed to the efficient and rapid heating of the reaction mixture. The synthesis of various quaternary ammonium salts has been successfully demonstrated using microwave-assisted methods, often leading to higher yields and cleaner reactions compared to conventional heating. nih.govmdpi.com For the synthesis of this compound, a mixture of 2-chloroacetamide and trimethylamine in a suitable solvent could be subjected to microwave irradiation in a sealed vessel to achieve rapid and efficient quaternization.

Continuous Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. polimi.ittcichemicals.com In a flow process, reactants are continuously pumped through a heated reactor, where the reaction takes place. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to consistent product quality and potentially higher yields. polimi.it The synthesis of quaternary ammonium salts has been successfully performed in continuous flow systems. google.com For this compound, a solution of 2-chloroacetamide and a solution of trimethylamine could be continuously mixed and passed through a heated flow reactor to produce the desired product in a continuous manner. This approach would be particularly advantageous for large-scale industrial production.

Table 3: Overview of Advanced Synthetic Techniques

| Technique | Principle | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid and uniform heating of the reaction mixture using microwave irradiation. | Drastic reduction in reaction time, improved yields, and potentially cleaner reactions. | nih.govmdpi.com |

| Continuous Flow Chemistry | Reactants are continuously pumped through a reactor for a controlled reaction. | Enhanced safety, precise control over reaction parameters, easy scalability, and potential for automation. | polimi.ittcichemicals.com |

Microwave-Assisted Organic Synthesis Methodologies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. semanticscholar.org The application of microwave irradiation to the synthesis of this compound can offer several benefits. The rapid and uniform heating of the reaction mixture can significantly reduce the time required for the quaternization process. semanticscholar.org

In a typical microwave-assisted synthesis, a mixture of trimethylamine and 2-chloroacetamide in a suitable solvent would be subjected to microwave irradiation in a dedicated reactor. The temperature and pressure can be precisely controlled, allowing for the optimization of reaction conditions to maximize the yield and minimize the formation of byproducts. Research on the microwave-assisted quaternization of other tertiary amines has demonstrated the potential of this technology to enhance reaction rates and efficiencies. nih.gov For instance, the synthesis of various pyridine (B92270) derivatives through microwave-assisted quaternization has been shown to improve yields and dramatically shorten reaction times compared to conventional heating. semanticscholar.org

The key parameters that would be optimized in a microwave-assisted synthesis of this compound are presented in the table below.

| Parameter | Description | Potential Impact on Synthesis |

| Microwave Power | The amount of energy delivered to the reaction mixture. | Higher power can lead to faster heating and shorter reaction times, but may also cause decomposition if not controlled. |

| Temperature | The target temperature for the reaction. | Higher temperatures generally increase the reaction rate, but can also lead to side reactions. |

| Reaction Time | The duration of microwave irradiation. | Optimized to achieve complete conversion of the starting materials without product degradation. |

| Solvent | The medium in which the reaction is carried out. | The choice of solvent affects the absorption of microwave energy and the solubility of reactants and products. |

The use of microwave-assisted synthesis for the production of this compound represents a green and efficient alternative to traditional methods, offering the potential for rapid process development and scale-up. nih.gov

Continuous Flow Chemistry Applications in Synthesis

Continuous flow chemistry has gained significant traction in both academic and industrial settings due to its inherent advantages in safety, scalability, and process control, particularly for exothermic reactions like quaternization. google.com The synthesis of this compound in a continuous flow system would involve pumping streams of trimethylamine and 2-chloroacetamide through a heated reactor coil or a microreactor. google.com

The key benefits of employing continuous flow technology for this synthesis include superior heat and mass transfer, which allows for precise temperature control and minimizes the risk of thermal runaways. acs.org This is particularly important for quaternization reactions, which can be highly exothermic. The small reactor volumes in flow systems also enhance safety by limiting the amount of hazardous material present at any given time.

A hypothetical continuous flow setup for the synthesis of this compound would consist of the following components:

| Component | Function |

| Reagent Pumps | To deliver precise and continuous streams of trimethylamine and 2-chloroacetamide solutions. |

| Mixing Unit | To ensure efficient mixing of the reactant streams before entering the reactor. |

| Reactor | A heated coil or microreactor where the quaternization reaction takes place. |

| Back-Pressure Regulator | To maintain a constant pressure within the system, allowing for heating above the solvent's boiling point. |

| Collection Vessel | To collect the product stream. |

Several patents and publications describe the continuous flow synthesis of other quaternary ammonium salts, highlighting the industrial applicability of this technology for producing these compounds with high yield and purity. google.comgoogle.comgoogle.com The ability to easily scale up production by simply extending the operation time or by using parallel reactors makes continuous flow chemistry an attractive option for the industrial synthesis of this compound.

Chemo- and Regioselective Synthesis Strategies

Chemo- and regioselectivity are crucial considerations in organic synthesis, particularly when dealing with molecules that possess multiple reactive sites. In the context of the synthesis of this compound from trimethylamine and 2-chloroacetamide, the reaction is inherently highly chemo- and regioselective.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In this specific synthesis, the primary reactive sites are the nucleophilic tertiary amine (trimethylamine) and the electrophilic carbon atom attached to the chlorine in 2-chloroacetamide. The amide functional group in 2-chloroacetamide is significantly less reactive towards alkylation under these conditions. Therefore, the reaction proceeds with high chemoselectivity to form the desired quaternary ammonium salt.

Regioselectivity concerns the preference for a reaction to occur at one direction or position over another. For the synthesis of this compound, regioselectivity is not a significant concern. Trimethylamine is a symmetrical molecule, and 2-chloroacetamide has only one electrophilic carbon atom that is susceptible to nucleophilic attack by the amine.

However, if more complex analogues of this compound were to be synthesized from substrates with multiple potential reaction sites, chemo- and regioselective strategies would become critical. For instance, if the chloroacetamide moiety contained other electrophilic centers, or if an unsymmetrical tertiary amine were used, controlling the selectivity would be paramount. In such cases, strategies such as the use of protecting groups, careful selection of reaction conditions (temperature, solvent, catalyst), or the use of specific activating agents could be employed to direct the reaction to the desired outcome. rsc.org The principles of chemoselective alkylation of amines are well-documented and provide a toolbox for synthetic chemists to achieve the desired products in more complex systems. nih.gov

Advanced Spectroscopic and Structural Characterization of Carbamylmethyltrimethylammonium Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it is possible to map out the carbon-hydrogen framework and understand the connectivity and spatial arrangement of atoms.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each unique proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of carbamylmethyltrimethylammonium chloride is expected to exhibit distinct signals corresponding to the different proton environments. The trimethylammonium group, with its nine equivalent protons on the three methyl groups attached to the positively charged nitrogen, would likely appear as a sharp singlet. The chemical shift of this group is influenced by the positive charge and is typically found in the range of 3.0-3.5 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group and the quaternary nitrogen would also produce a singlet, expected to be downfield due to the electron-withdrawing effects of both the carbonyl group and the positively charged nitrogen. Its chemical shift is predicted to be in the region of 4.0-4.5 ppm. The amide protons (-NH₂) would appear as a broad singlet, with a chemical shift that can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. This signal is typically observed in the 5.0-8.0 ppm range.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. Due to the low natural abundance of ¹³C, these spectra are often acquired with proton decoupling, resulting in a spectrum of sharp singlets for each unique carbon atom. researchgate.net The carbonyl carbon (C=O) of the amide group is expected to be the most downfield signal, typically appearing in the range of 165-175 ppm. The methylene carbon (-CH₂-) would be deshielded by both the adjacent carbonyl and the quaternary nitrogen, with an expected chemical shift in the 60-70 ppm range. The methyl carbons of the trimethylammonium group are equivalent and would give rise to a single peak, typically around 50-55 ppm, with the positive charge on the nitrogen causing a downfield shift compared to a neutral amine.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -N⁺(CH₃)₃ | 3.1 - 3.4 (singlet, 9H) | 52 - 55 |

| -CH₂- | 4.1 - 4.4 (singlet, 2H) | 65 - 68 |

| -C(O)NH₂ (Amide Protons) | 7.0 - 8.0 (broad singlet, 2H) | - |

| -C(O)NH₂ (Carbonyl Carbon) | - | 170 - 173 |

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra and for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling interactions. libretexts.org For this compound, a COSY spectrum would be relatively simple. No cross-peaks are expected as all the proton groups are isolated from each other by non-proton-bearing atoms (quaternary nitrogen and carbonyl carbon), resulting in singlets in the ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu An HSQC spectrum would show a correlation cross-peak between the singlet at ~3.2 ppm and the carbon signal at ~53 ppm, confirming their assignment to the -N⁺(CH₃)₃ groups. Another cross-peak would connect the methylene proton singlet at ~4.2 ppm to the methylene carbon signal at ~66 ppm. The amide protons would not show a correlation as they are attached to a nitrogen atom, and the carbonyl carbon has no attached protons.

A correlation between the -N⁺(CH₃)₃ protons (~3.2 ppm) and the methylene carbon (-CH₂-) (~66 ppm) (a three-bond correlation).

A correlation between the methylene protons (-CH₂-) (~4.2 ppm) and the carbonyl carbon (C=O) (~171 ppm) (a two-bond correlation).

A correlation between the methylene protons (-CH₂-) (~4.2 ppm) and the methyl carbons of the trimethylammonium group (~53 ppm) (a three-bond correlation).

Correlations between the amide protons (-NH₂) and the carbonyl carbon (C=O) (a two-bond correlation).

The amide bond in this compound has a partial double bond character due to resonance, which restricts rotation around the C-N bond. azom.comnih.gov This restricted rotation can be studied using dynamic NMR (DNMR) spectroscopy. montana.edu At low temperatures, the rotation is slow on the NMR timescale, and the two amide protons may become non-equivalent, leading to two separate signals. As the temperature is increased, the rate of rotation increases, causing the signals to broaden, coalesce into a single broad peak, and eventually sharpen into a single averaged signal at higher temperatures. acs.orgnih.gov

By analyzing the changes in the lineshape of the amide proton signals as a function of temperature, the rate of rotation and the activation energy (rotational barrier) for this process can be determined. The rotational barrier for primary amides is typically in the range of 15-18 kcal/mol. This dynamic process is a key structural feature of the amide group within the molecule.

Vibrational Spectroscopy Analysis: Infrared (IR) and Raman

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their local environment. These two techniques are complementary, as some vibrational modes may be strong in IR and weak in Raman, and vice versa.

The IR and Raman spectra of this compound would be characterized by vibrations of the amide group, the trimethylammonium group, and the methylene bridge.

Amide Vibrations: The amide group gives rise to several characteristic bands:

Amide I: This band, appearing around 1650-1680 cm⁻¹, is primarily due to the C=O stretching vibration. It is typically a very strong band in the IR spectrum. acs.org

Amide II: This band, found between 1580 and 1620 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations.

Amide III: This is a more complex vibration involving C-N stretching and N-H bending, appearing in the 1250-1350 cm⁻¹ region. acs.org

N-H Stretching: The N-H stretching vibrations of the primary amide group are expected as two bands in the 3200-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes. acs.org

Trimethylammonium Group Vibrations: The -N⁺(CH₃)₃ group has characteristic vibrations:

C-N Stretching: The asymmetric C-N stretching of the quaternary ammonium (B1175870) group is expected around 950-970 cm⁻¹. In Raman spectra of quaternary ammonium salts, characteristic bands are often observed around 760 cm⁻¹ and 970 cm⁻¹. researchgate.net

CH₃ Bending and Rocking: The methyl groups will show bending (scissoring) vibrations around 1470-1485 cm⁻¹ and rocking vibrations.

Methylene Group Vibrations: The -CH₂- group will exhibit C-H stretching vibrations just below 3000 cm⁻¹ and scissoring vibrations around 1465 cm⁻¹.

Predicted Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch (asymmetric & symmetric) | 3200 - 3400 | Medium - Strong | Medium |

| C-H Stretch (methyl & methylene) | 2850 - 3000 | Medium | Strong |

| Amide I (C=O Stretch) | 1650 - 1680 | Strong | Medium |

| Amide II (N-H Bend & C-N Stretch) | 1580 - 1620 | Medium - Strong | Weak |

| CH₃/CH₂ Bend (Scissoring) | 1465 - 1485 | Medium | Medium |

| Amide III (C-N Stretch & N-H Bend) | 1250 - 1350 | Medium | Weak |

| C-N⁺ Stretch (asymmetric) | 950 - 970 | Strong | Strong |

| C-N⁺ Skeletal Bend | ~760 | Weak | Strong |

By comparing the spectra in different phases (solid vs. solution) or in different solvents, it is possible to deduce information about the predominant conformations and the nature of intermolecular interactions. Computational modeling, such as Density Functional Theory (DFT) calculations, can be used in conjunction with experimental spectra to predict the vibrational frequencies for different possible conformers and thereby aid in the assignment of the observed bands and the determination of the most stable molecular geometry. researchgate.net

Reaction Mechanisms and Reactivity Studies of Carbamylmethyltrimethylammonium Chloride

Hydrolysis and Solvolysis Pathways of Carbamoyl (B1232498) Chlorides and Related Derivatives

The hydrolysis and solvolysis of carbamoyl chlorides, which involve the reaction with water or a solvent molecule respectively, are fundamental degradation pathways. These reactions typically proceed via a nucleophilic attack on the carbonyl carbon, leading to the displacement of the chloride leaving group. nih.gov The exact mechanism can, however, vary depending on the substitution pattern of the nitrogen atom and the reaction conditions.

For N,N-disubstituted carbamoyl chlorides, which are structurally analogous to carbamylmethyltrimethylammonium chloride, solvolysis reactions often proceed through a unimolecular (SN1) pathway. nih.govmdpi.com This involves the initial, rate-determining ionization of the carbamoyl chloride to form a carbamoyl cation and a chloride ion. mdpi.com The carbamoyl cation is then rapidly attacked by a solvent molecule. However, the addition of a more potent nucleophile, such as an amine, can introduce a competing bimolecular (SN2) component to the reaction. nih.gov

Kinetic and Thermodynamic Analysis of Degradation Processes

Kinetic studies on the hydrolysis of N,N-dimethylcarbamoyl chloride, a close analog, revealed that the specific rates of hydrolysis were considerably higher than those for ethyl chloroformate. nih.gov The rate of hydrolysis for N,N-diethylcarbamoyl chloride was found to be even faster. nih.gov This enhanced reactivity is consistent with a unimolecular pathway, where the electron-donating alkyl groups on the nitrogen atom stabilize the intermediate carbamoyl cation. nih.gov

Further evidence for an SN1 mechanism in the hydrolysis of N,N-dimethylcarbamoyl chloride comes from the positive entropy of activation (+5.6 cal·mol⁻¹·K⁻¹), which contrasts with the negative value (-12.4 cal·mol⁻¹·K⁻¹) observed for ethyl chloroformate, a compound that hydrolyzes via a bimolecular pathway. nih.gov A positive entropy of activation suggests a more disordered transition state, which is characteristic of an ionization process.

The table below presents kinetic data for the solvolysis of some N,N-disubstituted carbamoyl chlorides, illustrating the influence of structure on reactivity.

| Compound | Solvent | Temperature (°C) | Rate Constant (s⁻¹) |

| 1-Piperidinecarbonyl chloride | 89.1% Acetone/10.9% Water | -20 | 2.1 x 10⁻³ |

| Diisopropylcarbamoyl chloride | 89.1% Acetone/10.9% Water | -20 | 8.4 x 10⁻² |

| N,N-Dimethylcarbamoyl chloride | Water | ~14 | 1.276 x 10⁻² |

This table presents data for compounds analogous to this compound to illustrate reactivity trends.

Influence of Solvent and pH on Reaction Rates

The solvent plays a crucial role in the solvolysis of carbamoyl chlorides. The Grunwald-Winstein equation is often applied to correlate solvolysis rates and provide insight into the mechanism. nih.govacs.org This equation considers both the solvent's ionizing power (Y) and its nucleophilicity (N). For many N,N-dialkylcarbamoyl chlorides, the solvolysis rates show a strong dependence on the solvent's ionizing power, further supporting an SN1 mechanism. nih.gov

The pH of the medium also significantly affects the hydrolysis rate. In alkaline conditions, the presence of the more nucleophilic hydroxide (B78521) ion can accelerate the hydrolysis of acyl chlorides. While specific data for this compound is not available, studies on related compounds like aromatic sulfonyl chlorides have shown distinct rate coefficients for neutral water solvolysis and alkaline hydrolysis, with the latter generally being faster. rsc.org

Kinetic solvent isotope effect (KSIE) studies, comparing reaction rates in H₂O and D₂O, can also help elucidate the reaction mechanism. For reactions proceeding through an addition-elimination pathway with general-base catalysis by a second solvent molecule, KSIE values are typically above 1.7. In contrast, ionization pathways with weak nucleophilic solvation show KSIE values in the range of 1.2 to 1.5. nih.gov

Identification and Characterization of Hydrolysis Products

The hydrolysis of a carbamoyl chloride leads to the formation of a carbamic acid, which is often unstable and decomposes to an amine and carbon dioxide. nih.gov In the case of this compound, hydrolysis would initially yield carbamylmethyltrimethylammonium hydroxide and hydrochloric acid. The carbamic acid derivative would subsequently decompose.

The general hydrolysis reaction for an N,N-disubstituted carbamoyl chloride is as follows:

R₂NCOCl + H₂O → [R₂NCOOH] + HCl → R₂NH + CO₂ + HCl

Nucleophilic Substitution Reactions Involving the Carbamoyl Moiety

The carbamoyl chloride group is susceptible to attack by a wide range of nucleophiles, leading to the formation of various derivatives such as amides, esters, and ureas. chemguide.co.uk The quaternary ammonium (B1175870) group in this compound is expected to influence the reactivity of the carbamoyl moiety.

Mechanistic Insights into Acyl Chloride Reactivity (Conceptual Analogy)

The reactions of acyl chlorides provide a useful conceptual analogy for understanding the reactivity of carbamoyl chlorides. Acyl chlorides readily undergo nucleophilic acyl substitution. This reaction typically proceeds through a tetrahedral intermediate formed by the addition of the nucleophile to the carbonyl carbon. The intermediate then collapses, expelling the chloride ion to yield the substitution product. The reactivity of acyl chlorides is generally higher than that of carbamoyl chlorides due to the strong electron-withdrawing nature of the chlorine atom, which is only partially offset by resonance.

Reactivity Profile with Diverse Nucleophiles

Studies on a similar quaternary ammonium compound, (benzamidomethyl)triethylammonium chloride, have shown that it reacts with various inorganic nucleophiles in aqueous media. mdpi.comnih.govresearchgate.net The nature of the product depends on the nucleophile. For instance, reaction with sodium azide (B81097) and potassium cyanide yields the corresponding substitution products, benzamidomethyl azide and benzamidomethyl cyanide, respectively. mdpi.comnih.gov However, with softer nucleophiles like potassium thiocyanate (B1210189) and sodium iodide, anion exchange occurs, forming (benzamidomethyl)triethylammonium isothiocyanate and iodide. mdpi.comnih.gov

This suggests that this compound would exhibit a similar reactivity profile. Hard nucleophiles are likely to attack the carbonyl carbon, leading to substitution, while soft nucleophiles might favor anion exchange with the chloride counter-ion of the quaternary ammonium group. The table below summarizes the expected reactivity with various nucleophiles based on analogous systems.

| Nucleophile | Expected Reaction Type | Potential Products |

| Amines (e.g., R-NH₂) | Nucleophilic Substitution | Substituted Ureas |

| Alcohols (e.g., R-OH) | Nucleophilic Substitution | Carbamates |

| Azide (N₃⁻) | Nucleophilic Substitution | Carbamoyl Azide |

| Cyanide (CN⁻) | Nucleophilic Substitution | Carbamoyl Cyanide |

| Thiocyanate (SCN⁻) | Anion Exchange | Carbamylmethyltrimethylammonium Thiocyanate |

| Iodide (I⁻) | Anion Exchange | Carbamylmethyltrimethylammonium Iodide |

This table is illustrative and based on the reactivity of analogous compounds.

In-Depth Analysis of this compound Reveals Scientific Data Gap

Despite a thorough investigation into the chemical properties and reactivity of this compound, a significant lack of published scientific research prevents a detailed analysis of its thermal decomposition and reaction mechanisms. Extensive searches of chemical databases and scholarly articles have yielded no specific studies on the thermogravimetric analysis (TGA), differential thermogravimetric analysis (DTG), or the identification of thermal degradation products for this particular compound.

The initial objective was to construct a detailed article on the "," adhering to a strict outline that included its thermal decomposition mechanisms, regioselectivity, stereoselectivity, and mechanistic investigations using isotope labeling. However, the foundational data required to populate these sections are not available in the public scientific domain.

Quaternary ammonium salts, the chemical class to which this compound belongs, are known to exhibit a range of thermal stabilities and decomposition pathways. These are highly dependent on the specific alkyl and functional groups attached to the nitrogen atom. Without experimental data from techniques like TGA and DTG, it is impossible to elucidate the specific temperature ranges of decomposition, the number of decomposition steps, or the kinetics of the process for this compound.

Furthermore, the identification of thermal degradation products, a crucial component of understanding its decomposition mechanism, would require analysis of the gases and residues produced upon heating, typically through techniques such as mass spectrometry or gas chromatography. No such studies have been reported for this compound.

Similarly, information regarding the regioselectivity and stereoselectivity of this compound in synthetic transformations is absent from the scientific literature. Such studies are fundamental to understanding how the compound interacts with other reagents and predicts the structure of the resulting products. Mechanistic investigations, often employing advanced techniques like isotope labeling and kinetic isotope effect studies, provide deep insights into the step-by-step process of a chemical reaction. The lack of any such research on this compound means its behavior at a molecular level during chemical transformations remains uncharacterized.

Computational Chemistry and Theoretical Studies of Carbamylmethyltrimethylammonium Chloride

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study its motion and behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. nih.gov

The Carbamylmethyltrimethylammonium cation is a flexible molecule with several rotatable bonds. This flexibility allows it to adopt numerous different three-dimensional shapes, or conformations. The collection of all possible conformations and their relative energies is known as the conformational landscape.

MD simulations are an ideal tool for exploring this landscape. By simulating the molecule's movement over nanoseconds or longer, researchers can observe transitions between different conformational states. researchgate.net This allows for the identification of the most stable (lowest energy) conformers and the energy barriers between them. In studies of similar surfactant molecules like cetyltrimethylammonium chloride (CTAC), MD simulations have been used to investigate how molecules self-assemble into larger aggregates such as micelles. researchgate.net These simulations show how molecular shape and interactions govern the final structure of the assembly. researchgate.net

The behavior of Carbamylmethyltrimethylammonium chloride is heavily influenced by its environment, particularly when dissolved in a solvent like water. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solvation effects.

Simulations of related ammonium (B1175870) compounds in water have shown that the solvent significantly affects solute-solute interactions and can lead to structural inhomogeneity in the solution. nih.gov Water molecules form structured hydration shells around the charged and polar parts of the solute—specifically, the quaternary ammonium headgroup, the chloride ion, and the amide group. These interactions stabilize certain molecular conformations over others. For example, in a polar solvent, conformations that maximize the exposure of polar groups to the solvent will be favored. utdallas.edu MD simulations can quantify these effects by calculating radial distribution functions, which show the probability of finding solvent molecules at a certain distance from the solute atoms, providing a clear picture of the local solvent structure. researchgate.net

Reaction Pathway Elucidation and Transition State Analysis

Information regarding the computational elucidation of reaction pathways and the analysis of transition states for this compound has not been found in published research. This includes the computational mapping of proposed reaction mechanisms and the calculation of activation energies for critical reaction steps.

Computational Mapping of Proposed Reaction Mechanisms

No specific studies detailing the computational mapping of reaction mechanisms involving this compound were identified. Such studies would typically involve quantum chemical calculations to explore the potential energy surface of a reaction, identifying intermediates and transition states.

Activation Energy Calculations for Critical Reaction Steps

There is no available data on the calculated activation energies for reactions involving this compound. These calculations are crucial for understanding reaction kinetics and determining the feasibility of different pathways.

Prediction of Spectroscopic Properties through Computational Methods

While computational methods are widely used to predict spectroscopic properties of chemical compounds, specific applications of these methods to this compound are not documented in the available literature. This includes the simulation of NMR, vibrational (infrared and Raman), and UV-Vis spectra.

Simulated NMR and Vibrational Spectra for Experimental Assignment Validation

No published research could be located that presents simulated Nuclear Magnetic Resonance (NMR) or vibrational spectra for this compound. Such simulations are valuable for interpreting experimental spectra and confirming molecular structures.

Prediction of UV-Vis Electronic Transitions

There is no available information on the computationally predicted UV-Vis electronic transitions for this compound. These predictions help in understanding the electronic structure of a molecule and interpreting its ultraviolet-visible absorption spectrum.

Molecular Interactions and Recognition

Intermolecular Forces in Condensed Phases and Solution

In solid and liquid states, the behavior of carbamoylmethyltrimethylammonium chloride is dictated by a combination of strong and weak intermolecular forces. These forces include hydrogen bonds, potential halogen bonds, and ubiquitous electrostatic and van der Waals interactions.

Hydrogen bonding is a significant directional interaction for this compound due to the presence of the carbamoyl (B1232498) moiety (-CONH₂). The amide group contains two N-H bonds, where the hydrogen atoms act as hydrogen bond donors. The carbonyl oxygen (C=O) within the same group is a potent hydrogen bond acceptor. Furthermore, the chloride anion (Cl⁻) is an excellent hydrogen bond acceptor.

Consequently, a network of hydrogen bonds is expected in the condensed phase. Key potential interactions include:

Amide-Amide Interactions : Chains or dimeric structures can form through N-H···O=C hydrogen bonds between two carbamoyl groups.

Amide-Chloride Interactions : The amide N-H groups can form strong N-H···Cl⁻ hydrogen bonds with the chloride anion.

Water-Mediated Interactions : In aqueous solution, water molecules can act as a bridge, accepting hydrogen bonds from the N-H groups and donating hydrogen bonds to the carbonyl oxygen and the chloride ion.

These interactions are crucial for the crystal packing in the solid state and for the solvation and behavior of the compound in protic solvents.

Table 1: Potential Hydrogen Bond Interactions in Carbamoylmethyltrimethylammonium chloride

| Donor | Acceptor | Interaction Type | Significance |

|---|---|---|---|

| Amide (N-H) | Carbonyl Oxygen (O=C) | Intermolecular (Amide-Amide) | Contributes to self-assembly and crystal lattice formation. |

| Amide (N-H) | Chloride Anion (Cl⁻) | Ion-Molecule | Strong interaction influencing crystal packing and ion pairing. |

| Solvent (e.g., H₂O) | Carbonyl Oxygen (O=C) | Solvation | Key to solubility in protic solvents. |

| Solvent (e.g., H₂O) | Chloride Anion (Cl⁻) | Solvation | Primary mechanism of anion solvation in aqueous media. |

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). For a halogen atom to be a good halogen bond donor, it typically needs to be bonded to a strongly electron-withdrawing group, which creates a region of positive electrostatic potential known as a σ-hole.

In the case of carbamoylmethyltrimethylammonium chloride, the chloride is an anion and is not covalently bonded to an electron-withdrawing group within the molecule. Therefore, it is not expected to act as a halogen bond donor. However, the chloride anion, being electron-rich, can readily act as a halogen bond acceptor , interacting with other molecules that are effective halogen bond donors.

As an ionic compound, the primary force governing the interaction between the constituent ions is the strong, non-directional electrostatic attraction between the positively charged trimethylammonium cation and the negatively charged chloride anion.

In addition to this dominant ionic interaction, other forces are also at play:

Ion-Dipole Interactions : The charged quaternary ammonium (B1175870) group can interact favorably with the dipole of the carbamoyl group on a neighboring molecule.

Supramolecular Assembly and Self-Organization Phenomena

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The defined charge and hydrogen-bonding capabilities of carbamoylmethyltrimethylammonium chloride make it a candidate for forming organized structures.

The fundamental interaction in this salt is between the carbamoylmethyltrimethylammonium cation and the chloride anion. In the solid state, these ions are arranged in a regular crystal lattice to maximize electrostatic attraction.

In solution, the behavior is highly dependent on the solvent's properties, such as its dielectric constant.

In High-Polarity Solvents (e.g., water) : The solvent molecules can effectively solvate both the cation and the anion, leading to the dissociation of the ions. The ions exist as separate, solvated entities.

In Low-Polarity Solvents : The electrostatic attraction between the cation and anion is less effectively screened by the solvent. This leads to the formation of ion pairs . These can exist as contact ion pairs (CIPs), where the ions are in direct contact, or solvent-separated ion pairs (SIPs), where one or more solvent molecules are positioned between the cation and anion. The propensity for ion pairing significantly affects the compound's solubility and reactivity in different media.

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule, typically a macrocycle. The positively charged quaternary ammonium group is a common recognition motif for certain types of synthetic macrocyclic hosts.

While specific studies on carbamoylmethyltrimethylammonium chloride as a guest are not documented, its structural features suggest potential interactions with specific hosts:

Crown Ethers : Macrocycles like 18-crown-6 (B118740) are well-known for binding ammonium cations (R-NH₃⁺) through N-H···O hydrogen bonds. While the quaternary nature of the cation in this compound precludes such hydrogen bonding, appropriately sized crown ethers could still interact with the charged nitrogen center via ion-dipole interactions.

Cucurbit[n]urils : These pumpkin-shaped macrocycles have carbonyl-lined portals that can interact with positively charged groups and a hydrophobic cavity that can encapsulate alkyl chains. A host like cucurbituril (B1219460) could potentially bind the trimethylammonium headgroup.

Anion Receptors : While the focus is often on the cation, the chloride anion could act as a guest for macrocyclic receptors designed to bind anions through hydrogen or halogen bonding.

The formation of such host-guest complexes is driven by a combination of non-covalent forces, including ion-dipole interactions, hydrogen bonding to the carbamoyl group, and van der Waals forces within the host's cavity.

Table 2: Hypothetical Host-Guest Parameters

| Potential Host Type | Guest Moiety | Primary Driving Force | Potential Application |

|---|---|---|---|

| Cucurbit[n]uril | Trimethylammonium Group | Ion-Dipole, Hydrophobic Effect | Sensing, Controlled Release |

| Anion-Binding Macrocycle | Chloride Anion | Hydrogen Bonding | Anion transport, Sensing |

| Functionalized Cyclodextrin | Entire Molecule | Hydrophobic, van der Waals | Solubility enhancement |

This table is illustrative and based on the chemical principles of host-guest chemistry, as specific experimental data for this compound were not found.

Theoretical Modeling of Interactions with Model Chemical Systems

The theoretical modeling of molecular interactions provides invaluable insights into the behavior of chemical compounds at the atomic level. For Carbamylmethyltrimethylammonium chloride, computational methods are employed to understand its interactions with other molecules, which is crucial for predicting its properties and reactivity in various chemical environments. These models are broadly categorized into ligand-substrate interaction models and solvation studies.

Ligand-Substrate Interaction Models in General Chemical Processes

In the context of general chemical processes, this compound can act as a ligand that interacts with various substrates. Theoretical models are essential for elucidating the nature of these interactions, which are predominantly non-covalent. These models often rely on quantum mechanics (QM) and molecular mechanics (MM) calculations to predict binding affinities and geometries.

The interaction energy between a ligand like this compound and a substrate is a key parameter determined through computational modeling. This energy is a summation of several contributing forces, including electrostatic interactions, van der Waals forces, and hydrogen bonding. For instance, the positively charged trimethylammonium group is expected to have strong electrostatic interactions with negatively charged or polar substrates.

Recent studies on organic cation transporters (OCTs) provide a useful analogy for understanding how Carbamylmethyltrimethylammonium might interact with biological substrates. Although not specifically studying this compound, research on OCT2 has shown that ligand-substrate interactions are complex and can be influenced by the choice of the substrate itself. nih.govdoi.org Bayesian machine-learning models have been developed to predict the inhibitory potential of various ligands, demonstrating the power of computational approaches in this field. nih.gov The differential sensitivity of transporters to various organic cations suggests that multiple binding sites or conformations may be involved, a concept that can be explored for this compound through detailed molecular docking and simulation studies. nih.govdoi.org

A summary of typical interaction energies for different types of non-covalent bonds that could be involved in the interaction of this compound with a substrate is presented below.

| Interaction Type | Typical Energy Range (kJ/mol) | Key Features |

| Ion-Ion | 200 - 300 | Strong, long-range electrostatic interaction between the quaternary ammonium cation and an anionic substrate. |

| Ion-Dipole | 50 - 200 | Interaction between the quaternary ammonium cation and a polar substrate. |

| Hydrogen Bond | 12 - 30 | Directional interaction involving the amide group of the carbamylmethyl moiety and a hydrogen bond donor/acceptor on the substrate. |

| van der Waals | 0.4 - 4 | Weak, short-range interactions arising from temporary fluctuations in electron density. |

Solvation and Solute-Solvent Interaction Studies

The interaction of this compound with solvent molecules is fundamental to its solubility and reactivity in solution. Theoretical models are employed to study the solvation shell structure, coordination numbers, and the thermodynamics of the solvation process. These studies often utilize molecular dynamics (MD) simulations and quantum chemical calculations.

The solvation of this compound in a polar solvent like water involves the independent solvation of the Carbamylmethyltrimethylammonium cation and the chloride anion.

Cation Solvation: The Carbamylmethyltrimethylammonium cation is a quaternary ammonium ion. Studies on similar tetraalkylammonium ions, such as tetramethylammonium (B1211777) (Me4N+), provide insights into its solvation. researchgate.net MD simulations and mass spectrometry studies of Me4NCl in water-acetonitrile mixtures have shown that even in water-rich environments, the cation is preferentially solvated by acetonitrile (B52724). researchgate.net This suggests that the alkyl groups create a hydrophobic-like environment, where interactions with the organic component of a mixed solvent are favored. Water molecules in the vicinity of the cation tend to form hydrogen bonds with other water molecules rather than interacting directly with the cation via strong electrostatic forces. researchgate.net The primary interactions between the cation and water are dispersive. researchgate.net

Anion Solvation: The chloride anion (Cl-), in contrast, is strongly solvated by protic solvents like water through hydrogen bonding. researchgate.net Quantum chemical calculations and MD simulations have shown that the interaction of Cl- with both water and acetonitrile is strong and dominated by electrostatic interactions. researchgate.net Density functional theory (DFT) studies on aqueous chloride solvation have highlighted the importance of accurately describing the electronic properties and polarizability of the chloride ion to obtain a realistic picture of its hydration shell. rsc.org The structure of the first solvation shell around the chloride ion is a topic of ongoing research, with different computational methods providing slightly different pictures of the coordination number and geometry. rsc.org

The table below summarizes key findings from theoretical studies on the solvation of ions similar to those in this compound.

| Ion | Solvent System | Key Theoretical Findings |

| Tetramethylammonium (Me4N+) | Water-Acetonitrile | Preferentially solvated by acetonitrile, even in water-rich mixtures. Interacts with water primarily through dispersive forces. researchgate.net |

| Chloride (Cl-) | Water-Acetonitrile | Interacts strongly with both water and acetonitrile via electrostatic forces. researchgate.net |

| Chloride (Cl-) | Water | The structure of the hydration shell is sensitive to the theoretical method used, particularly the treatment of exchange and correlation. rsc.org |

Thermodynamic properties related to solvation, such as the limiting apparent molar volume and compressibility, can also be investigated computationally and experimentally to understand solute-solvent and solute-solute interactions. nih.gov These studies help to elucidate how the ions affect the structure of the solvent. nih.gov

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on "this compound" that adheres to the specific, detailed outline requested. Extensive searches for this compound in the context of advanced materials science—specifically concerning its role in ionic liquids, deep eutectic solvents, polymeric materials, and surface science—did not yield the detailed research findings necessary to populate the requested sections and subsections.

The provided outline requires in-depth information on structure-property relationships in ionic liquid design, its role as a monomer or cross-linking agent in polymerization, and specific applications in surface chemistry, among other detailed topics. The current body of public-domain research does not appear to cover "this compound" in these specific applications to the depth required for a thorough and scientifically accurate article.

Information is available for structurally similar compounds, such as choline chloride in deep eutectic solvents or other quaternary ammonium salts used as polymer monomers. However, per the strict instructions to focus solely on "this compound" and not introduce information outside the explicit scope, an article that meets the user's requirements cannot be constructed.

Therefore, the requested article cannot be generated at this time due to a lack of specific published research on "this compound" within the specified fields of materials science and engineering.

Applications in Advanced Materials Science and Engineering

Applications in Surface Science and Interface Chemistry

Surface Active Agent Properties and Emulsifying Behavior

Carbamylmethyltrimethylammonium chloride is a quaternary ammonium (B1175870) compound. While specific data for this exact molecule is not extensively available in public research, its structural features—a positively charged quaternary ammonium head group and a carbamoylmethyl tail—suggest it would function as a cationic surfactant. Generally, cationic surfactants are known to be effective surface-active agents due to their amphiphilic nature, which allows them to reduce the surface tension at interfaces.

The positively charged head group would be attracted to negatively charged surfaces, facilitating adsorption. The effectiveness of a surfactant is often characterized by its critical micelle concentration (CMC), the concentration at which surfactant molecules self-assemble into micelles. For other quaternary ammonium surfactants, the CMC is influenced by the length of the alkyl chain; however, with a short carbamoylmethyl group, the surfactant properties of this compound might be less pronounced compared to its long-chain counterparts.

Adsorption Behavior and Surface Modifications

The adsorption of this compound onto solid surfaces is expected to be driven primarily by electrostatic interactions between its cationic head group and negatively charged sites on the substrate. This makes it potentially useful for modifying the surface properties of materials such as silica, clays (B1170129), and certain polymers.

The adsorption process typically forms a monolayer at the surface. The density and orientation of the adsorbed molecules would be dependent on the surfactant concentration and the surface charge density of the material. At concentrations below the CMC, individual ions or small aggregates would adsorb. As the concentration approaches and exceeds the CMC, a more organized, condensed layer would form, potentially leading to a bilayer in some cases.

This adsorption can be utilized for various surface modifications, including:

Hydrophilicity/Hydrophobicity Control: Adsorption of this cationic surfactant can alter the wetting characteristics of a surface, making it more or less water-repellent depending on the orientation of the adsorbed molecules.

Charge Reversal: The adsorption of the positively charged this compound can neutralize a negatively charged surface and, at higher concentrations, impart a net positive charge.

Functionalization: The carbamoyl (B1232498) group (-CONH2) in the tail could potentially offer sites for further chemical reactions, allowing for the covalent grafting of other molecules to the surface.

Advanced Composites and Hybrid Materials Applications

Specific applications of this compound in advanced composites and hybrid materials are not well-documented in publicly available literature. However, based on the properties of similar quaternary ammonium compounds, several potential applications can be postulated.

In the field of polymer composites, cationic surfactants can be used as dispersing agents for fillers and nanoparticles. For instance, in the preparation of polymer-clay nanocomposites, quaternary ammonium salts are frequently used to intercalate and exfoliate the clay layers, improving their dispersion within the polymer matrix and enhancing the mechanical and thermal properties of the composite. The effectiveness of this compound in this role would depend on its ability to effectively interact with and separate the filler particles.

In the context of hybrid materials, this compound could serve as a templating agent for the synthesis of mesoporous materials. The self-assembly of surfactant micelles can act as a template around which inorganic precursors (like silica) can polymerize. Subsequent removal of the surfactant template leaves behind a porous structure with a controlled pore size and high surface area.

Furthermore, the ability to modify surfaces could be exploited in creating organic-inorganic hybrid materials where this compound acts as a coupling agent or an interface modifier to improve the adhesion and compatibility between the different phases.

Catalytic Applications and Mechanistic Insights

Role as a Phase-Transfer Catalyst8.1.1. Mechanistic Investigations of Phase-Transfer Catalysis8.1.2. Substrate Scope and Reaction Efficiency Studies in Phase-Transfer Systems8.2. Applications in Organic Synthesis as an Organocatalyst or Cocatalyst8.2.1. Activation of Reactants through Quaternary Ammonium (B1175870) Interactions8.2.2. Enantioselective Catalysis with Chiral Derivatives (if applicable)8.3. Green Chemistry Aspects and Sustainability in Catalytic Applications

However, no studies specific to Carbamylmethyltrimethylammonium chloride have been found in relation to these topics. General information on other quaternary ammonium salts as phase-transfer catalysts is available but falls outside the strict scope of this article, which is focused solely on this compound.

Therefore, the requested detailed research findings and data tables for the catalytic use of this specific compound cannot be provided.

Green Chemistry Aspects and Sustainability in Catalytic Applications

Development of Solvent-Free or Environmentally Benign Catalytic Systems

There is currently no available scientific data, research, or published literature that describes the use of this compound as a catalyst in solvent-free or other environmentally benign catalytic systems. Searches for its application in green chemistry or sustainable catalysis have not yielded any relevant results. Consequently, no data tables or detailed research findings on this specific topic can be presented.

Catalyst Reusability and Lifetime Studies

Consistent with the absence of information on its primary catalytic applications, there are no studies available that investigate the reusability or lifetime of this compound as a catalyst. The potential for its recovery and subsequent reuse in multiple reaction cycles has not been explored in the existing scientific literature. Therefore, no data on its stability, activity over time, or leaching characteristics can be provided.

常见问题

Basic: What are the common synthetic routes for preparing quaternary ammonium chlorides like Carbamylmethyltrimethylammonium chloride, and what factors influence reaction efficiency?

Answer:

Quaternary ammonium chlorides are typically synthesized via alkylation of tertiary amines with chlorinated reagents. For example, tetramethylammonium chloride is produced by reacting ammonium chloride with dimethyl carbonate under controlled conditions . Key factors affecting efficiency include:

- Reagent stoichiometry : Excess alkylating agents (e.g., methyl chloride) improve yield but may generate byproducts like formaldehyde under acidic hydrolysis .

- Solvent choice : Polar solvents (e.g., methanol) enhance ion mobility in ion-exchange reactions, as seen in the synthesis of tetramethylammonium hydroxide from tetramethylammonium chloride .

- Temperature : Elevated temperatures (60–100°C) accelerate alkylation but require careful pH control to avoid decomposition .

Basic: Which analytical techniques are most reliable for characterizing the purity and structure of quaternary ammonium chlorides?

Answer:

- Argentometric titration : Quantifies chloride content via precipitation with silver nitrate (≥98% accuracy reported for trimethylammonium chloride) .

- Infrared (IR) spectroscopy : Validates structural integrity by identifying characteristic N⁺–CH₃ stretching vibrations (~1470 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR resolves methyl group environments (δ 3.0–3.5 ppm for N⁺–CH₃) .

- Karl-Fischer titration : Measures moisture content, critical for hygroscopic salts like benzyltrimethylammonium chloride .

Basic: How do storage conditions (temperature, humidity) affect the stability of quaternary ammonium chlorides in laboratory settings?

Answer:

- Humidity : Hydrolysis risks exist in hygroscopic compounds (e.g., tetramethylammonium chloride decomposes to trimethylamine and formaldehyde under acidic conditions) . Store in desiccators with silica gel.

- Temperature : Long-term storage above 25°C accelerates degradation; benzyltrimethylammonium chloride requires refrigeration (<4°C) to prevent clumping .

- Light exposure : Opaque containers minimize photodegradation, as recommended for cetyltrimethylammonium chloride .

Advanced: How can researchers optimize reaction conditions to minimize byproducts such as formaldehyde during the synthesis of quaternary ammonium chlorides?

Answer:

- pH control : Neutral or slightly basic conditions (pH 7–8) suppress formaldehyde formation during hydrolysis of intermediates .

- Catalyst selection : Phase-transfer catalysts (e.g., benzyltributylammonium chloride) improve alkylation efficiency, reducing unreacted precursors .

- Post-synthesis purification : Column chromatography (silica gel, methanol/chloroform eluent) isolates target compounds from byproducts .

Advanced: What methodologies are recommended for resolving discrepancies in chloride content measurements when using argentometric titration versus ion chromatography?

Answer:

- Interference analysis : Argentometric titration may overestimate chloride in the presence of sulfides or carbonates. Pre-treatment with HNO₃ eliminates interfering ions .

- Ion chromatography calibration : Use certified standards (e.g., tetramethylammonium chloride) to validate retention times and quantify low-concentration samples (<1 ppm) .

- Cross-validation : Parallel analysis with both methods ensures accuracy, as demonstrated for trimethylammonium chloride .

Advanced: In polymer science applications, how does the choice of quaternary ammonium chloride influence the properties of resulting polyelectrolytes?

Answer:

- Chain flexibility : Bulky substituents (e.g., benzyl groups in benzyltrimethylammonium chloride) reduce polymer crystallinity, enhancing solubility in aqueous systems .

- Ionic conductivity : Tetramethylammonium chloride-based polyelectrolytes exhibit higher conductivity due to smaller cation size and lower steric hindrance .

- Thermal stability : Allyl-containing derivatives (e.g., diallyldimethylammonium chloride) improve thermal resistance in copolymers (>200°C decomposition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。